

# AG-1478 molecular weight and chemical formula

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Compound of Interest

Compound Name: AG-1478 hydrochloride

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### AG-1478: A Technical Guide for Researchers

An In-depth Technical Resource on the Core Properties, Mechanism of Action, and Experimental Applications of the EGFR Inhibitor AG-1478.

This guide provides a comprehensive overview of AG-1478 (Tyrphostin), a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, biological activity, and relevant experimental protocols.

# **Core Chemical and Physical Properties**

AG-1478 is a synthetic organic compound belonging to the tyrphostin family of protein kinase inhibitors. It is commercially available as both a free base and a hydrochloride salt. The key chemical identifiers and properties are summarized below.



Property	AG-1478	AG-1478 Hydrochloride
Synonyms	Tyrphostin AG-1478, AG1478, NSC 693255	N/A
Chemical Name	N-(3-chlorophenyl)-6,7- dimethoxyquinazolin-4-amine	N-(3-Chlorophenyl)-6,7- dimethoxy-4-quinazolinanine hydrochloride
Molecular Formula	C16H14CIN3O2[1]	C16H14CIN3O2.HCI
Molecular Weight	315.75 g/mol	352.22 g/mol
CAS Number	153436-53-4[1]	170449-18-0
Purity	≥98%[1]	≥98% (HPLC)
Appearance	Crystalline solid[1]	Powder
Solubility	Soluble in DMSO and DMF[1]	Soluble to 10 mM in DMSO with gentle warming
Storage	-20°C[1]	Desiccate at -20°C[2]

# **Biological Activity and Selectivity**

AG-1478 is a highly potent and selective inhibitor of EGFR tyrosine kinase, with an IC $_{50}$  value of 3 nM in cell-free assays.[1][3] It demonstrates significant selectivity for EGFR over other related kinases such as HER2/ErbB2 and PDGFR, for which the IC $_{50}$  values are greater than 100  $\mu$ M.[1] This specificity makes AG-1478 a valuable tool for studying EGFR-mediated signaling pathways.



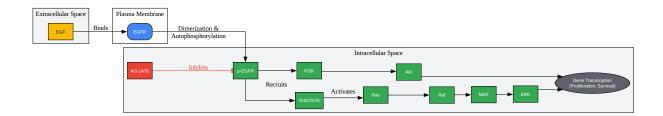
Target/Cell Line	IC₅₀ Value	Assay Type
EGFR (cell-free)	3 nM	Kinase Assay
ErbB2 (HER2)	> 100 μM	Kinase Assay
PDGFR	> 100 μM	Kinase Assay
NCI-H2170 NSCLC cells	1 μΜ	Cell Proliferation Assay
U87MG.ΔEGFR glioma cells	8.7 μΜ	Growth Inhibitory Assay
U87MG (wild-type EGFR)	34.6 μΜ	Growth Inhibitory Assay
BaF/ERX cells	0.07 μΜ	Mitogenesis Assay
LIM1215 cells	0.2 μΜ	Mitogenesis Assay

# **Mechanism of Action and Signaling Pathway**

AG-1478 exerts its inhibitory effects by competing with ATP for the binding site on the intracellular tyrosine kinase domain of EGFR. This prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades. The primary pathway inhibited by AG-1478 is the EGFR signaling pathway, which plays a crucial role in regulating cell proliferation, survival, differentiation, and migration.

Upon activation by ligands such as Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates specific tyrosine residues. These phosphorylated sites serve as docking platforms for adaptor proteins like Grb2 and Shc, which in turn activate major downstream signaling pathways, including the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway.[4] Both of these pathways are central to promoting cell growth and survival. By inhibiting the initial phosphorylation event, AG-1478 effectively blocks these downstream signals.





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EGFR Signaling Pathway Inhibition by AG-1478

# **Experimental Protocols**

The following are detailed methodologies for key experiments utilizing AG-1478 to study its effects on cellular processes.

# **Cell Proliferation Assay (MTT Assay)**

This protocol is designed to assess the effect of AG-1478 on the proliferation of cancer cell lines.

- 1. Cell Seeding:
- Culture breast cancer cells (e.g., MDA-MB-231 or MCF-7) to approximately 80% confluency.
- Trypsinize and resuspend the cells in fresh culture medium.
- Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- 2. AG-1478 Treatment:



- Prepare a stock solution of AG-1478 in DMSO.
- On the day of treatment, prepare serial dilutions of AG-1478 in the appropriate cell culture medium. Ensure the final DMSO concentration does not exceed 0.1%.
- Remove the old medium from the wells and add 100  $\mu$ L of the medium containing the various concentrations of AG-1478. Include a vehicle control (medium with DMSO only).
- 3. Incubation:
- Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO<sub>2</sub>.
- 4. MTT Addition and Incubation:
- After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for an additional 4 hours to allow for the formation of formazan crystals.
- 5. Solubilization and Measurement:
- Carefully remove the medium containing MTT.
- Add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 595 nm using a microplate reader.
- 6. Data Analysis:
- Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.

## **Western Blot Analysis of EGFR Phosphorylation**

This protocol is used to determine the inhibitory effect of AG-1478 on the phosphorylation of EGFR and its downstream targets like ERK and Akt.

- 1. Cell Culture and Treatment:
- Seed cells (e.g., MDA-MB-231) in 6-well plates and grow until they reach 70-80% confluency.



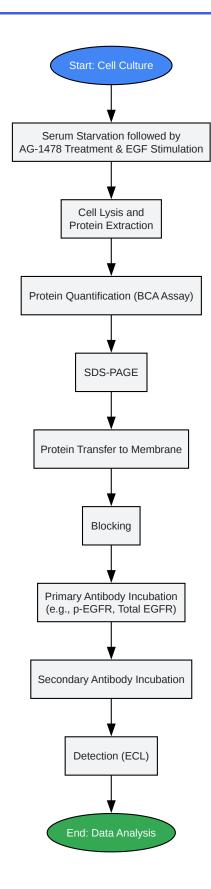
- Serum-starve the cells for 24 hours to reduce basal EGFR activity.
- Treat the cells with various concentrations of AG-1478 (or DMSO as a control) for a specified period (e.g., 4 hours).
- Stimulate the cells with EGF (e.g., 100 ng/mL) for 30 minutes to induce EGFR phosphorylation.
- 2. Cell Lysis:
- Place the plates on ice and wash the cells twice with ice-cold PBS.
- Add an appropriate volume of lysis buffer containing protease and phosphatase inhibitors to each well.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.
- 3. Protein Quantification:
- Determine the protein concentration of each lysate using a suitable method, such as the BCA assay.
- 4. SDS-PAGE and Protein Transfer:
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by size on an SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- 5. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.



- Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-ERK, total ERK, phospho-Akt, and total Akt overnight at 4°C. A housekeeping protein like β-actin should be used as a loading control.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

## **Experimental Workflow for Western Blot Analysis**





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Western Blot Experimental Workflow



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